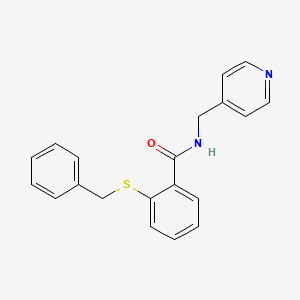

2-(benzylthio)-N-(4-pyridinylmethyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to 2-(benzylthio)-N-(4-pyridinylmethyl)benzamide, involves multiple steps including condensation, aminolysis, and reduction processes. For example, Gong Ping (2007) reported a practical method to synthesize a similar compound, demonstrating the significance of mild conditions and good yields in the synthesis process (Gong Ping, 2007).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives provides insights into their crystalline forms and structural variations. Artheswari et al. (2019) detailed the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, revealing the orientation differences between molecules in the crystalline state (Artheswari, Maheshwaran, & Gautham, 2019).

Chemical Reactions and Properties

The compound's chemical reactions are pivotal for its applications and functionalities. Its related compounds exhibit various chemical behaviors, including the formation of complexes and reactions with other chemical entities. For instance, Fu et al. (2019) explored the cobalt-catalyzed carbonylative synthesis of phthalimide from N-(pyridin-2-ylmethyl)benzamides, indicating the compound's reactive versatility in forming new derivatives (Fu, Ying, & Xiao‐Feng Wu, 2019).

Physical Properties Analysis

Physical properties, including polymorphism, solubility, and melting points, are essential for understanding the compound's behavior under different conditions. Yanagi et al. (2000) characterized two polymorphs of a closely related benzamide compound, demonstrating the importance of such analyses in pharmaceutical development (Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with metals are crucial for the compound's application in various fields. For example, Orie et al. (2021) investigated the synthesis and characterization of metal complexes with a benzene sulphonamide derivative, highlighting the potential of such compounds in catalysis and pharmaceutical industries (Orie, Ike, & Nzeneri, 2021).

Scientific Research Applications

Kinase Inhibition for Therapeutic Applications

Compounds similar to "2-(benzylthio)-N-(4-pyridinylmethyl)benzamide" have been studied for their potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors show promise in cancer treatment due to their ability to inhibit tumor angiogenesis. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent VEGFR-2 inhibitors, showing robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is another example, serving as an isotype-selective histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and indicating potential as an anticancer drug (Zhou et al., 2008).

Catalytic Activity and Chemical Synthesis

Compounds with a pyridinylmethyl benzamide structure have been explored for their catalytic activities, particularly in promoting C-H amination mediated by cupric acetate. This demonstrates their utility in synthetic chemistry for the efficient functionalization of benzamide derivatives, expanding the toolbox for organic synthesis (Zhao et al., 2017).

Photocatalytic Applications

In environmental science, related compounds have been studied for their photocatalytic properties, particularly in the degradation of pollutants like pyridine in water. This research is crucial for developing efficient methods to remove hazardous chemicals from water sources, contributing to environmental protection and public health (Maillard-Dupuy et al., 1994).

properties

IUPAC Name |

2-benzylsulfanyl-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c23-20(22-14-16-10-12-21-13-11-16)18-8-4-5-9-19(18)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRZQCGWSUTXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)

![N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4632030.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4632058.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)